molecular formula C11H16N2O3S B1622470 2-Amino-4-(piperidine-1-sulfonyl)-phenol CAS No. 24962-73-0

2-Amino-4-(piperidine-1-sulfonyl)-phenol

Cat. No. B1622470
CAS RN: 24962-73-0
M. Wt: 256.32 g/mol
InChI Key: AANCEUVFKUNKKT-UHFFFAOYSA-N
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Description

The compound “2-Amino-4-(piperidine-1-sulfonyl)-phenol” is a complex organic molecule. It’s closely related to “methyl 4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzoate”, which has a molecular weight of 390.45 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of piperidine derivatives, including “2-Amino-4-(piperidine-1-sulfonyl)-phenol”, is a significant area of research in organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(piperidine-1-sulfonyl)-phenol” can be represented by the SMILES notation: O=C(OC)C1=CC=C(OC2=CC=C(S(=O)(N3CCCCC3)=O)C=C2N)C=C1 . This notation provides a way to describe the structure of the molecule in terms of its atoms and the bonds between them.


Chemical Reactions Analysis

Piperidine derivatives are involved in a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Physical And Chemical Properties Analysis

The compound “2-Amino-4-(piperidine-1-sulfonyl)-phenol” is a powder at room temperature . It has a molecular weight of 390.45 .

Scientific Research Applications

Novel Sulfonated Nanofiltration Membranes

A study by Liu et al. on the development of sulfonated thin-film composite nanofiltration membranes showcases the application of sulfonated compounds in water treatment technologies. The introduction of sulfonic acid groups into the membrane structure significantly enhanced water permeation and dye rejection capabilities. This demonstrates the potential of sulfonated piperidine derivatives in improving the performance of filtration membranes, possibly including those for the treatment of industrial effluents or drinking water purification.

Synthesis and Biological Activity

Compounds containing piperidine structures have been extensively studied for their biological activities. For instance, Oinuma et al. explored benzenesulfonamides with piperidine derivatives as potent inhibitors for specific biological targets, highlighting the therapeutic potential of sulfonated piperidine derivatives in developing new medications or biochemical tools.

Analytical Chemistry Applications

In analytical chemistry, sulfonate reagents like 2-(pentafluorophenoxy)ethyl 2-(piperidino)ethanesulfonate have been synthesized for derivatization purposes in gas chromatography, as detailed by Lin et al.. This suggests that derivatives of 2-Amino-4-(piperidine-1-sulfonyl)-phenol could be valuable for analytical methods requiring the derivatization of compounds to enhance their detection and quantification.

Anticancer Research

Research on propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, such as the study by Rehman et al., demonstrates the anticancer potential of such compounds. This underscores the importance of piperidine derivatives in medicinal chemistry, particularly in the design and synthesis of new compounds with potential anticancer properties.

Safety and Hazards

The safety data sheet for the related compound “methyl 4-[2-amino-4-(piperidine-1-sulfonyl)phenoxy]benzoate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-Amino-4-(piperidine-1-sulfonyl)-phenol”, is an important task of modern organic chemistry .

properties

IUPAC Name

2-amino-4-piperidin-1-ylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-10-8-9(4-5-11(10)14)17(15,16)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANCEUVFKUNKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396470
Record name 2-Amino-4-(piperidine-1-sulfonyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24962-73-0
Record name 2-Amino-4-(piperidine-1-sulfonyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-(piperidine-1-sulfonyl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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